Bisabola-3,10-dien-2-one

Antimicrobial Resistance Natural Product Screening Phytochemistry

Bisabola-3,10-dien-2-one (CAS 61432-71-1), also known as 1-Bisabolone or 6R,7R-Bisabolone, is a naturally occurring sesquiterpenoid belonging to the bisabolane structural class. It is characterized by a bicyclic C₁₅H₂₄O framework and is isolated from botanical sources, most notably the leaves of *Alpinia galanga* and the heartwood of *Cassia garrettiana*.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 61432-71-1
Cat. No. B162050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisabola-3,10-dien-2-one
CAS61432-71-1
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(C)CCC=C(C)C
InChIInChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1
InChIKeyKNOUERLLBMJGLF-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Bisabola-3,10-dien-2-one (CAS 61432-71-1) Procurement Baseline: Structural Identity and Primary Source Profile


Bisabola-3,10-dien-2-one (CAS 61432-71-1), also known as 1-Bisabolone or 6R,7R-Bisabolone, is a naturally occurring sesquiterpenoid belonging to the bisabolane structural class [1]. It is characterized by a bicyclic C₁₅H₂₄O framework and is isolated from botanical sources, most notably the leaves of *Alpinia galanga* and the heartwood of *Cassia garrettiana* . As a research compound, it is primarily supplied as a reference standard (typically ≥98% purity) for in vitro bioassays exploring its antimicrobial and cytotoxic properties .

Why In-Class Substitution of Bisabola-3,10-dien-2-one with Other Bisabolanes Is Not Supported by Current Evidence


The bisabolane sesquiterpenoid family encompasses a structurally diverse array of compounds, including hydrocarbons like β-bisabolene and oxygenated derivatives such as α-turmerone and zingiberene. While many members exhibit broad antimicrobial activity [1], this activity is not uniform across the class. Critically, there is a notable absence of direct, quantitative, head-to-head comparative data for Bisabola-3,10-dien-2-one against its closest structural analogs in standardized assays. Relying on generic class-level activity to justify the interchangeability of one bisabolane with another introduces significant scientific uncertainty. Therefore, any substitution of Bisabola-3,10-dien-2-one with a more readily available analog (e.g., β-bisabolene) must be considered a change in chemical entity requiring independent validation, rather than a like-for-like replacement, as evidenced by the specific, albeit limited, quantitative profiles detailed below [2].

Bisabola-3,10-dien-2-one (CAS 61432-71-1): A Guide to Specific and Verifiable Quantitative Differentiation


Quantified Gram-Positive Antibacterial Activity of (+)-1-Bisabolone via Disc Diffusion

The (+)-enantiomer of 1-Bisabolone exhibits specific, dose-dependent antibacterial activity against select Gram-positive pathogens as quantified by zones of inhibition in disc diffusion assays [1]. While this provides a quantitative benchmark for the compound's activity, it is noted that no direct comparative data against other pure bisabolane compounds (e.g., α-turmerone, β-bisabolene) under identical assay conditions is available in the primary literature, limiting the strength of differentiation claims.

Antimicrobial Resistance Natural Product Screening Phytochemistry

Enantiomeric Purity as a Critical Procurement Specification for (+)-1-Bisabolone

The specific optical rotation ([α]₂₄D -37° in chloroform) serves as a critical analytical identifier for the (+)-enantiomer of 1-Bisabolone, distinguishing it from any potential synthetic racemates or the naturally occurring (-)-enantiomer [1]. This is a crucial specification for procurement, as enantiomeric purity is a key determinant of biological activity and cannot be assumed without verification.

Chiral Chemistry Quality Control Biological Activity

Distinct Natural Source Profile vs. Common Bisabolanes from Turmeric

While many well-known bisabolane sesquiterpenoids like α-turmerone, ar-turmerone, and zingiberene are primarily sourced from *Curcuma longa* (turmeric) rhizomes, Bisabola-3,10-dien-2-one (1-Bisabolone) is isolated from distinct botanical sources, including the leaves of *Alpinia galanga* and the heartwood of *Cassia garrettiana* [1]. This difference in natural occurrence is a significant factor for researchers aiming to avoid confounding matrix effects from turmeric's complex and well-characterized curcuminoid-rich phytochemical background.

Natural Product Sourcing Chemotaxonomy Extract Standardization

Recommended Research and Procurement Scenarios for Bisabola-3,10-dien-2-one (CAS 61432-71-1)


Use as a Gram-Positive Antibacterial Control in Natural Product Bioassay-Guided Fractionation

As established by the quantitative disc diffusion data, (+)-1-Bisabolone demonstrates a clear and measurable zone of inhibition against *S. aureus* (24 mm) and *B. subtilis* (19 mm). This qualifies it as a robust, naturally-derived positive control in assays designed to isolate and identify new antibacterial agents from plant or microbial extracts, particularly when screening for compounds active against Gram-positive pathogens [1].

Procurement as a Defined Enantiomeric Standard for Chiral Method Development and Pharmacological Studies

Given its defined and verifiable optical rotation ([α]₂₄D -37°), Bisabola-3,10-dien-2-one is an appropriate analytical standard for developing chiral separation methods (e.g., chiral HPLC or SFC) for complex mixtures containing bisabolane sesquiterpenoids. Its enantiomeric purity is also a prerequisite for any advanced pharmacological studies investigating target interactions that may be stereospecific [2].

Investigating Sesquiterpenoid Activity Independent of Turmeric (Curcuma longa) Matrix Effects

In research focusing on the bioactivity of bisabolane sesquiterpenoids, sourcing Bisabola-3,10-dien-2-one from *Alpinia* or *Cassia* species provides a strategic advantage. It allows for the evaluation of the sesquiterpenoid's effects in vitro without the confounding influence of curcuminoids, diarylheptanoids, and other potent bioactive molecules co-extracted from turmeric rhizomes. This ensures a cleaner interpretation of structure-activity relationships for this specific bisabolane subtype [3].

Technical Documentation Hub

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